molecular formula C13H19NO2 B7511901 (5-Ethylfuran-2-yl)-(2-methylpiperidin-1-yl)methanone

(5-Ethylfuran-2-yl)-(2-methylpiperidin-1-yl)methanone

Cat. No. B7511901
M. Wt: 221.29 g/mol
InChI Key: ANDJUJOACJLXSD-UHFFFAOYSA-N
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Description

(5-Ethylfuran-2-yl)-(2-methylpiperidin-1-yl)methanone, also known as EFMP, is a novel synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. EFMP is a member of the piperidine-based compounds family and has been synthesized using different methods.

Mechanism of Action

The exact mechanism of action of (5-Ethylfuran-2-yl)-(2-methylpiperidin-1-yl)methanone is not fully understood. However, studies have shown that (5-Ethylfuran-2-yl)-(2-methylpiperidin-1-yl)methanone acts as a potent inhibitor of acetylcholinesterase, which is an enzyme responsible for the breakdown of acetylcholine, a neurotransmitter involved in various physiological processes such as muscle contraction, memory, and learning. By inhibiting the activity of acetylcholinesterase, (5-Ethylfuran-2-yl)-(2-methylpiperidin-1-yl)methanone increases the levels of acetylcholine, which leads to enhanced neurotransmission and improved cognitive function.
Biochemical and Physiological Effects:
(5-Ethylfuran-2-yl)-(2-methylpiperidin-1-yl)methanone has been shown to have various biochemical and physiological effects. Studies have shown that (5-Ethylfuran-2-yl)-(2-methylpiperidin-1-yl)methanone increases the levels of acetylcholine, which leads to enhanced neurotransmission and improved cognitive function. Additionally, (5-Ethylfuran-2-yl)-(2-methylpiperidin-1-yl)methanone has been reported to have antinociceptive effects, which makes it a potential candidate for developing novel analgesics for the treatment of pain.

Advantages and Limitations for Lab Experiments

(5-Ethylfuran-2-yl)-(2-methylpiperidin-1-yl)methanone has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized with a high purity of up to 98%. Additionally, (5-Ethylfuran-2-yl)-(2-methylpiperidin-1-yl)methanone has shown promising results in various research fields, including medicinal chemistry, neuroscience, and drug discovery. However, (5-Ethylfuran-2-yl)-(2-methylpiperidin-1-yl)methanone has some limitations for lab experiments. It is a relatively new compound, and its exact mechanism of action is not fully understood. Additionally, further studies are needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for (5-Ethylfuran-2-yl)-(2-methylpiperidin-1-yl)methanone research. One potential direction is to explore the potential of (5-Ethylfuran-2-yl)-(2-methylpiperidin-1-yl)methanone as a novel analgesic for the treatment of pain. Additionally, further studies are needed to determine the safety and efficacy of (5-Ethylfuran-2-yl)-(2-methylpiperidin-1-yl)methanone in humans. Another potential direction is to explore the potential of (5-Ethylfuran-2-yl)-(2-methylpiperidin-1-yl)methanone as a drug for the treatment of Alzheimer's disease. Further studies are needed to determine the optimal dosage and administration route of (5-Ethylfuran-2-yl)-(2-methylpiperidin-1-yl)methanone for different applications. Finally, future research could focus on developing new derivatives of (5-Ethylfuran-2-yl)-(2-methylpiperidin-1-yl)methanone with improved potency and selectivity.

Synthesis Methods

The synthesis of (5-Ethylfuran-2-yl)-(2-methylpiperidin-1-yl)methanone has been achieved through different methods. The most common method involves the condensation reaction of 5-ethylfuran-2-carboxylic acid with 1-methylpiperidin-2-one in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields (5-Ethylfuran-2-yl)-(2-methylpiperidin-1-yl)methanone as a white solid with a high purity of up to 98%.

Scientific Research Applications

(5-Ethylfuran-2-yl)-(2-methylpiperidin-1-yl)methanone has shown potential applications in various research fields, including medicinal chemistry, neuroscience, and drug discovery. (5-Ethylfuran-2-yl)-(2-methylpiperidin-1-yl)methanone has been reported to have antinociceptive effects, which makes it a potential candidate for developing novel analgesics for the treatment of pain. Additionally, (5-Ethylfuran-2-yl)-(2-methylpiperidin-1-yl)methanone has shown promising results in inhibiting the activity of acetylcholinesterase, which makes it a potential candidate for developing drugs for the treatment of Alzheimer's disease.

properties

IUPAC Name

(5-ethylfuran-2-yl)-(2-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-3-11-7-8-12(16-11)13(15)14-9-5-4-6-10(14)2/h7-8,10H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANDJUJOACJLXSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)C(=O)N2CCCCC2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Ethylfuran-2-yl)-(2-methylpiperidin-1-yl)methanone

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